Methyl 3-((4-nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

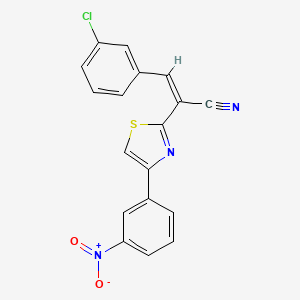

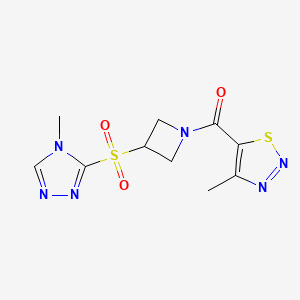

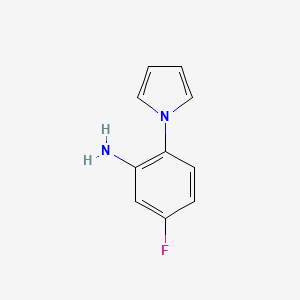

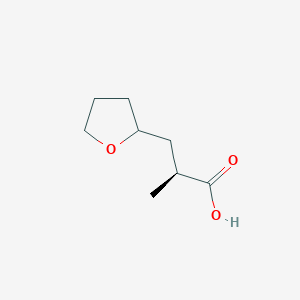

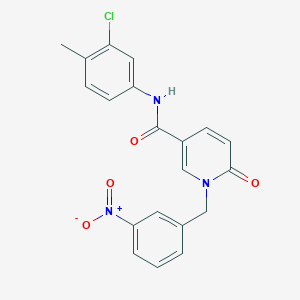

The compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure composed of a benzene ring fused to a pyrimidine ring . It has a nitrophenyl group, a thioxo group, and a carboxylate ester group attached to the quinazoline core .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds in the compound, the functional groups present, and the overall molecular weight .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the functional groups present. For example, the nitro group is electron-withdrawing and could make the compound susceptible to nucleophilic attack . The ester group could undergo hydrolysis or transesterification reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the nitro group and the ester group could impact its solubility in different solvents .Scientific Research Applications

- Betti Reaction : The compound can be synthesized via the solvent-free Betti reaction, involving 2-naphthol, 4-nitrobenzaldehyde, and (S)-valine methyl ester. The resulting aminobenzylnaphthol is characterized by its (S,S)-configuration .

- Bioactive Compounds : Researchers have shown interest in Betti compounds as potential bioactive molecules. Investigating their action against microorganisms (e.g., Candida albicans) and antiproliferative activity against tumor cell lines is an ongoing area of study .

- DFT Studies : Computational studies can explore the molecular structure, electronic properties, and bonding nature of this compound. Understanding its energy landscape aids in drug design and optimization .

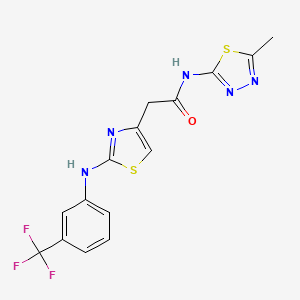

- 1,3,4-Thiadiazole Derivatives : Methyl 3-((4-nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate derivatives may exhibit antimicrobial activity. Evaluating their effectiveness against various pathogens is essential .

- Enantiopure Amines : Incorporating an amino acid moiety into Betti aminobenzylnaphthols is challenging due to diastereoisomer formation. Understanding the stereochemistry and chirality of this compound is crucial .

Organic Synthesis and Medicinal Chemistry

Computational Chemistry and Drug Design

Antimicrobial and Anticancer Research

Chirality and Stereochemistry

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 3-((4-nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves the condensation of 4-nitroaniline with ethyl acetoacetate, followed by cyclization with thiourea and subsequent esterification with methyl chloroformate.", "Starting Materials": [ "4-nitroaniline", "ethyl acetoacetate", "thiourea", "methyl chloroformate" ], "Reaction": [ "4-nitroaniline is condensed with ethyl acetoacetate in the presence of acetic acid and refluxed for several hours to form ethyl 3-((4-nitrophenyl)amino)-4-oxobutanoate.", "Thiourea is added to the reaction mixture and the resulting mixture is heated under reflux to form 3-((4-nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline.", "The product is then esterified with methyl chloroformate in the presence of triethylamine to form Methyl 3-((4-nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate." ] } | |

CAS RN |

422275-30-7 |

Product Name |

Methyl 3-((4-nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate |

Molecular Formula |

C16H12N4O5S |

Molecular Weight |

372.36 |

IUPAC Name |

methyl 3-(4-nitroanilino)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C16H12N4O5S/c1-25-15(22)9-2-7-12-13(8-9)17-16(26)19(14(12)21)18-10-3-5-11(6-4-10)20(23)24/h2-8,18H,1H3,(H,17,26) |

InChI Key |

XWWMSFVNLQJSNS-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)NC3=CC=C(C=C3)[N+](=O)[O-] |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(2,6-difluorophenylsulfonamido)propanamide](/img/structure/B2384432.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2384436.png)

![2-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-thienylmethyl)propanamide](/img/structure/B2384438.png)

![N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2384442.png)